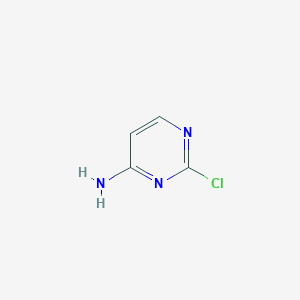

2-Chloro-4-aminopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBDZVNGCNTELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323289 | |

| Record name | 4-Amino-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-50-9 | |

| Record name | 7461-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-aminopyrimidine CAS number and properties

An In-Depth Technical Guide to 2-Chloro-4-aminopyrimidine: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique electronic and structural characteristics, conferred by the pyrimidine core substituted with both an electron-withdrawing chloro group and an electron-donating amino group, make it a versatile precursor for a multitude of complex molecular architectures. This guide provides an in-depth examination of this compound, covering its fundamental chemical and physical properties, detailed synthesis protocols, key reactivity patterns, and significant applications, with a particular focus on its role in the development of novel therapeutic agents. Safety protocols and handling procedures are also thoroughly addressed to ensure its effective and safe utilization in a research setting.

Core Compound Identification and Properties

This compound, also known as 4-chloro-2-pyrimidinamine, is a solid organic compound whose strategic importance is rooted in its bifunctional nature. The chlorine atom at the 2-position serves as a reactive leaving group for nucleophilic substitution, while the amino group at the 4-position can be a site for further derivatization or can act as a key hydrogen bond donor in biological interactions.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing researchers with the essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄ClN₃ | [3][4] |

| Molecular Weight | 129.55 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 155-160 °C (decomposes) | [3] |

| Boiling Point | 314.6 ± 34.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| InChI Key | DBGFGNCFYUNXLD-UHFFFAOYSA-N | [1] |

| SMILES | Nc1nccc(Cl)n1 | [2] |

| Storage Temperature | 2-8°C |

Synthesis Methodologies: A Practical Guide

The synthesis of this compound is well-established, with primary routes starting from readily available precursors. The choice of method often depends on the desired scale, purity requirements, and available laboratory infrastructure. Below are two field-proven protocols.

Method 1: Chlorination of Isocytosine

This method leverages the conversion of a hydroxyl group in isocytosine (2-aminopyrimidin-4-one) to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a classic and robust transformation for pyrimidine cores.

Experimental Protocol:

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Charge the flask with phosphorus oxychloride (POCl₃) followed by the portion-wise addition of isocytosine.

-

Initial Heating: Stir the mixture and heat to 80°C. Maintain this temperature for 1 hour. This initial phase allows for the formation of a chlorophosphate intermediate.

-

Reflux: Increase the temperature to 120°C and maintain a steady reflux for 3 hours to drive the conversion to completion. During this step, HCl gas is evolved and should be scrubbed through an aqueous trap.[5]

-

Work-up:

-

After reflux, cool the reaction mixture and carefully distill off the excess POCl₃ under reduced pressure.

-

Slowly and cautiously add the concentrated reaction liquid dropwise into a beaker of ice water, ensuring the temperature does not exceed 40°C. This hydrolyzes any remaining POCl₃.

-

Perform multiple extractions of the aqueous solution with dichloromethane (DCM).

-

-

Purification:

-

Combine the organic (DCM) layers. Add activated carbon to decolorize the solution and filter.

-

Remove the DCM from the filtrate by heating to 40-60°C.

-

Add ethanol to the residue and stir for 1 hour.

-

Cool the mixture to below 0°C and allow crystallization to occur over 2 hours.

-

Collect the resulting white solid product by filtration. The reported yield is approximately 76.4%.[5]

-

Method 2: Amination of 2,4-Dichloropyrimidine

This approach involves the regioselective nucleophilic substitution of one chlorine atom on 2,4-dichloropyrimidine with ammonia. The C4 position is generally more reactive towards nucleophilic attack than the C2 position, allowing for selective amination.

Experimental Protocol:

-

Setup: In a three-necked flask equipped with a reflux condenser and stirrer, add 2,4-dichloropyrimidine.

-

Reaction: Add aqueous ammonia to the flask. Stir the mixture and heat to reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate to collect the crude product.

-

-

Purification:

-

Wash the crude solid sequentially with ethanol and water.

-

Recrystallize the product from a mixture of dichloromethane and petroleum ether (1:1 v/v).

-

Dry the purified crystals to obtain a white solid. This method reports a higher yield of approximately 84.4%.[5]

-

Synthesis Workflow Diagram

Caption: Overview of the two primary synthesis pathways.

Applications in Medicinal Chemistry and Drug Development

This compound is a highly valued intermediate in the synthesis of biologically active molecules.[5] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, and antiviral activities.[6]

Role as a Scaffold for Kinase Inhibitors

The pyrimidine ring is a well-known "privileged scaffold" that can mimic the purine core of ATP, allowing pyrimidine derivatives to act as competitive inhibitors for a wide range of protein kinases. The 2-amino group often forms critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket. The 4-position, following displacement of the chloro group, provides a vector for introducing substituents that can target specific regions of the kinase, thereby conferring selectivity and potency.

Precursor for Anticancer Agents

Research has shown that derivatives of this compound can function as potent tubulin polymerization inhibitors, a key mechanism for anticancer drugs.[7] By reacting this compound with various substituted amines, libraries of compounds can be synthesized and screened for antiproliferative activity against cancer cell lines.[8] For example, studies have demonstrated that certain derivatives can induce G2/M phase arrest in the cell cycle, disrupt microtubule networks, and trigger apoptosis in cancer cells.[7]

General Reaction Pathway for Derivatization

The most common reaction involving this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is readily displaced by a variety of nucleophiles, particularly amines.

Sources

- 1. 2-Amino-4-chloropyrimidine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Amino-4-chloropyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 3. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0 | Chemsrc [chemsrc.com]

- 4. 2-Amino-4-chloropyrimidine | C4H4ClN3 | CID 223332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of new this compound and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-4-aminopyrimidine: Properties, Synthesis, and Applications

Abstract

This technical guide offers a comprehensive examination of 2-Chloro-4-aminopyrimidine, a pivotal heterocyclic building block in contemporary drug discovery and development. Addressed to an audience of researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delineates the core physical and chemical properties of this compound. It provides a detailed narrative on its synthesis, reactivity, and the causality behind its versatile applications, particularly as a scaffold for kinase inhibitors. The guide integrates field-proven insights with rigorous scientific data, including detailed experimental protocols and analytical characterization, to ensure both technical accuracy and practical utility.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 7461-50-9) is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of a multitude of biologically active molecules.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA. The specific arrangement of a reactive chlorine atom at the 2-position and an amino group at the 4-position on the pyrimidine ring provides synthetic chemists with two distinct points for chemical elaboration. This structural motif is particularly prevalent in the design of kinase inhibitors, where the pyrimidine core often acts as a hinge-binding element, anchoring the inhibitor to the ATP-binding site of the target kinase. A thorough understanding of the physicochemical properties and reactivity of this compound is therefore essential for its effective utilization in the design and synthesis of next-generation therapeutics.

Physicochemical Properties: A Foundation for Application

The physical and chemical characteristics of this compound dictate its behavior in synthetic and biological environments, influencing factors such as solubility, stability, and reaction kinetics.

| Property | Value | Reference(s) |

| CAS Number | 7461-50-9 | [1][2] |

| Molecular Formula | C₄H₄ClN₃ | [1][2] |

| Molecular Weight | 129.55 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 197-205 °C | [2][3] |

| Solubility | Information not readily available in public sources. | |

| pKa | 2.30 ± 0.10 (Predicted) | [2] |

Chemical Reactivity and Synthetic Versatility

The reactivity of this compound is primarily governed by the electrophilic nature of the C2 carbon, which is rendered susceptible to nucleophilic attack by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine substituent.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position is a labile leaving group, making SNAr reactions the most significant and widely utilized transformation of this molecule. This reactivity allows for the introduction of a diverse array of functional groups, which is a cornerstone of modern medicinal chemistry library synthesis.

Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring.

Common Nucleophiles:

-

Amines: A vast range of primary and secondary amines can be employed to generate 2-amino-substituted pyrimidines. This is a key strategy in the development of kinase inhibitors, where the introduced amine can form critical hydrogen bonds with the hinge region of the kinase.

-

Alcohols and Phenols: Alkoxides and phenoxides react to form the corresponding ether derivatives.

-

Thiols: Thiolates can be used to introduce thioether linkages.

Caption: Generalized workflow for the SNAr reaction at the C2-position of this compound.

Other Reactions

While SNAr at the C2-position is predominant, the amino group at the 4-position can also undergo reactions such as acylation, alkylation, and sulfonylation, although these typically require careful selection of reaction conditions to ensure selectivity.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the controlled ammonolysis of 2,4-dichloropyrimidine. This reaction can produce a mixture of isomers, necessitating careful purification.

Materials:

-

2,4-Dichloropyrimidine

-

28% w/v Aqueous ammonium hydroxide solution

-

Chloroform

-

Ethanol

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 g, 6.7 mmol), add 28% w/v aqueous ammonium hydroxide solution (20 mL).[2]

-

Stir the reaction mixture at room temperature overnight.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent by distillation under reduced pressure.[2]

-

Dry the obtained residue.

-

Purify the residue by flash column chromatography on silica gel using a chloroform solution containing 2-10% ethanol as the eluent to separate 2-amino-4-chloropyrimidine and the desired this compound.[2]

-

The typical yield for this compound is approximately 69% (600 mg).[2]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is a critical tool for confirming the structure. A representative ¹H NMR spectrum can be found on ChemicalBook for CAS 7461-50-9.[4]

-

¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon framework of the molecule.

-

Mass Spectrometry: Confirms the molecular weight of the compound (129.55 g/mol ).

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as N-H stretches for the amine and C-Cl stretches.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: Harmful if swallowed and causes serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][6]

-

Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[5][6]

-

Storage: Keep in a dark place, sealed in a dry, room-temperature environment.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, dominated by nucleophilic aromatic substitution at the C2-position, make it an invaluable building block for the synthesis of diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, properties, and handling, offering a solid foundation for its effective and safe utilization in research and development.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-2-chloropyrimidine | 7461-50-9 [chemicalbook.com]

- 3. 7461-50-9 Cas No. | 4-Amino-2-chloropyrimidine | Apollo [store.apolloscientific.co.uk]

- 4. 4-Amino-2-chloropyrimidine(7461-50-9) 1H NMR spectrum [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-aminopyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-chloro-4-aminopyrimidine, a key intermediate in pharmaceutical synthesis. While direct quantitative solubility data for this compound is not extensively available in published literature, this guide offers a robust framework for its determination. By examining the physicochemical properties of this compound and the solubility of structurally related compounds, we provide critical insights into its expected behavior in various organic solvents. Furthermore, this document details rigorous, step-by-step experimental protocols for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications. This guide is designed to be a practical resource for scientists in drug discovery and development, process chemistry, and formulation science, enabling informed solvent selection and optimization of synthetic and crystallization processes.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It is a critical physicochemical property that influences a multitude of processes, from synthesis and purification to formulation and bioavailability. For a key building block like this compound, which is integral to the synthesis of numerous therapeutic agents, a thorough understanding of its solubility in organic solvents is paramount.[1]

In the realm of synthetic chemistry, solvent selection directly impacts reaction kinetics, yield, and purity. Inefficient dissolution of a starting material can lead to incomplete reactions and the formation of impurities. Subsequently, during work-up and purification, solubility dictates the choice of solvents for extraction, precipitation, and crystallization, all of which are crucial for isolating the desired compound with high purity.

From a formulation perspective, the solubility of the final API is a key determinant of its bioavailability. Poorly soluble compounds often exhibit low absorption in the gastrointestinal tract, leading to reduced therapeutic efficacy. Therefore, understanding the solubility of intermediates like this compound can inform strategies for salt formation or the development of amorphous solid dispersions to enhance the solubility of the final drug product.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing researchers with the necessary tools to make informed decisions in their daily work.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to first examine its molecular structure and key physicochemical properties. These properties provide a theoretical basis for predicting its interactions with different organic solvents.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃ | [PubChem CID: 77598] |

| Molecular Weight | 129.55 g/mol | [PubChem CID: 77598] |

| Melting Point | 155-160 °C (decomposes) | [Sigma-Aldrich] |

| pKa | 3.55 ± 0.10 (Predicted) | [ChemicalBook] |

| LogP | 0.58 | [Chemsrc] |

| Appearance | White to off-white solid | [ChemicalBook] |

The structure of this compound features a pyrimidine ring, a halogen substituent (chloro), and an amino group. The nitrogen atoms in the pyrimidine ring and the amino group can act as hydrogen bond acceptors, while the amino group can also act as a hydrogen bond donor. The presence of the polar amino group suggests the potential for solubility in polar solvents. However, the overall polarity of the molecule is influenced by the nonpolar pyrimidine ring and the chloro substituent. The LogP value of 0.58 indicates a relatively balanced hydrophilic-lipophilic character.

Expected Solubility Profile: Insights from a Structurally Related Analog

While specific quantitative solubility data for this compound is scarce in the public domain, valuable insights can be gleaned from studies on structurally similar compounds. A comprehensive study on 2-amino-4-chloro-6-methoxypyrimidine provides an excellent proxy for understanding the expected solubility trends.[2] The primary structural difference is the presence of a methoxy group at the 6-position of the pyrimidine ring.

A study on this analog revealed its solubility in a range of organic solvents at various temperatures.[2] The mole fraction solubility of 2-amino-4-chloro-6-methoxypyrimidine was found to increase with temperature in all tested solvents, a common trend for the dissolution of solid solutes.[2][3]

At a given temperature, the solubility of 2-amino-4-chloro-6-methoxypyrimidine in different solvents was observed to follow the order:

N,N-dimethylformamide (DMF) > 1,4-Dioxane > Acetone > Ethyl Acetate > Chloroform > Acetonitrile ≈ n-Propanol > Ethanol ≈ Isopropanol > Methanol > Toluene > Ethylbenzene [2]

This trend highlights the importance of solvent polarity and hydrogen bonding capacity. The high solubility in DMF, a polar aprotic solvent with a high hydrogen bond accepting capability, is noteworthy. The moderate solubility in ketones (acetone), esters (ethyl acetate), and alcohols (propanol, ethanol, methanol) is also consistent with the presence of polar functional groups in the solute. The lower solubility in nonpolar aromatic hydrocarbons like toluene and ethylbenzene is expected.

Based on this data, it is reasonable to hypothesize that this compound will exhibit a similar solubility trend, with higher solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.

Experimental Determination of Solubility: A Practical Guide

Given the absence of comprehensive published data, the experimental determination of solubility is a critical step for any researcher working with this compound. The following sections provide detailed, step-by-step protocols for two widely accepted methods: the Gravimetric Method and an HPLC-based method.

The Gravimetric Method (Isothermal Saturation)

This is a straightforward and reliable method for determining the equilibrium solubility of a solid in a solvent.[4][5]

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the amount of dissolved solute in a known aliquot of the saturated solution is determined by evaporating the solvent and weighing the residue.

Experimental Workflow:

Caption: Workflow for the Gravimetric Determination of Solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of the desired organic solvent. An excess of solid should be visible at the bottom of the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a magnetic stirrer with a water bath to maintain a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a few hours to allow the excess solid to settle.

-

For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Aliquot Transfer:

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a gentle stream of nitrogen.

-

-

Weighing of Residue:

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation:

-

The solubility (S) in mg/mL is calculated using the following formula: S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.[6][7]

Principle: A saturated solution is prepared and filtered, and the concentration of the solute in the filtrate is determined by HPLC using a pre-established calibration curve.

Experimental Workflow:

Caption: Workflow for HPLC-based Solubility Determination.

Step-by-Step Protocol:

-

HPLC Method Development:

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (usually the mobile phase).

-

Inject these standards into the HPLC system and record the corresponding peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 of the Gravimetric Method to prepare and equilibrate the saturated solution.

-

-

Sample Preparation and Analysis:

-

Withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

-

Theoretical Factors Influencing Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[8][9] The principle of "like dissolves like" is a useful qualitative guide.

Key Factors:

-

Polarity: Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound has both polar (amino group, nitrogen heterocycles) and nonpolar (pyrimidine ring, chloro group) characteristics, suggesting it will have some degree of solubility in a range of solvents.

-

Hydrogen Bonding: The ability of this compound to act as both a hydrogen bond donor and acceptor is a significant factor. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be effective at dissolving this compound.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solute.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid state is a critical factor. A higher crystal lattice energy will generally lead to lower solubility, as more energy is required to break apart the crystal structure.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this technical guide provides a comprehensive framework for its determination and understanding. By leveraging data from structurally similar compounds and employing the detailed experimental protocols provided, researchers can confidently and accurately measure the solubility of this important pharmaceutical intermediate in a variety of organic solvents. A thorough understanding of its solubility profile is an invaluable asset in the development of efficient and robust synthetic processes and in the rational design of new therapeutic agents.

References

-

Yao, G., et al. (2017). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Chemical & Engineering Data, 62(5), 1543-1551. [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Kruse, A., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(15), 3559-3565. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 344-347. [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Chemsrc. (n.d.). 2-Amino-4-chloropyrimidine. Chemsrc. [Link]

-

Future University College of Pharmacy. (n.d.). Determination of Solubility by Gravimetric Method. Future University. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

PubChem. (n.d.). 2-Amino-4-chloropyrimidine. National Center for Biotechnology Information. [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2699. [Link]

-

Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

-

ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate. [Link]

-

ResearchGate. (n.d.). Solubility Temperature Dependence Predicted from 2D Structure. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(5), 1563. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

stability and storage conditions for 2-Chloro-4-aminopyrimidine

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-4-aminopyrimidine

Introduction: The Critical Role of a Versatile Intermediate

This compound (CAS No. 3993-78-0), also known as 2-Amino-4-chloropyrimidine, is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research and development. Its unique structure, featuring a pyrimidine core functionalized with both a reactive chloro group and a nucleophilic amino group, makes it an essential precursor in the synthesis of a wide array of biologically active molecules.[1] The integrity of this starting material is paramount; its degradation can compromise reaction yields, introduce impurities, and ultimately impact the safety and efficacy of the final product.

This guide provides a comprehensive analysis of the chemical stability of this compound. Moving beyond simple storage recommendations, we will explore the fundamental principles governing its degradation, grounded in its molecular structure. We will detail the likely pathways of decomposition—hydrolysis, oxidation, photolysis, and thermal stress—and provide field-proven protocols for storage, handling, and stability assessment. This document is intended to equip researchers, process chemists, and quality control analysts with the expertise to maintain the purity and reactivity of this critical reagent.

Physicochemical Properties: A Foundation for Stability Assessment

A thorough understanding of the compound's physical and chemical properties is the first step in developing a robust storage and handling strategy. These characteristics dictate its behavior under various environmental conditions.

| Property | Value | Source(s) |

| CAS Number | 3993-78-0 | [2][3] |

| Molecular Formula | C₄H₄ClN₃ | [2][3] |

| Molecular Weight | 129.55 g/mol | [2][3] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 155-160 °C (with decomposition) | [3] |

| Assay | ≥97-98% | [1][3] |

| Functional Groups | Chloro, Amino | [3] |

| Storage Class | 11 (Combustible Solids) | [3] |

Chemical Stability Profile & Potential Degradation Pathways

The stability of this compound is governed by the reactivity of its functional groups. The electron-deficient nature of the pyrimidine ring makes the chloro-substituent susceptible to nucleophilic attack, while the amino group and ring nitrogens are potential sites for oxidation.

Hydrolytic Degradation

Hydrolysis represents the most significant and probable non-photochemical degradation pathway for this compound. The carbon atom attached to the chlorine is activated towards nucleophilic substitution due to the electron-withdrawing effect of the two ring nitrogen atoms.

-

Mechanism : The primary mechanism is nucleophilic aromatic substitution (SNAr), where a water molecule attacks the C2 carbon, leading to the displacement of the chloride ion. This reaction is often catalyzed by acidic or basic conditions. The instability of similar chloropyrimidines in aqueous or moist environments is well-documented, underscoring the risk of hydrolysis.[4][5]

-

Primary Degradant : The expected product of hydrolysis is 4-Amino-2-hydroxypyrimidine (Isocytosine), where the chloro group is replaced by a hydroxyl group. This transformation eliminates the key reactive site for many subsequent synthetic steps.

Oxidative Degradation

The molecule possesses multiple sites susceptible to oxidation, including the exocyclic amino group and the endocyclic nitrogen atoms.

-

Mechanism : One-electron oxidation can lead to the formation of radical cations, which may initiate further decomposition.[6][7] More commonly, chemical oxidation (e.g., by peroxide radicals or strong oxidizing agents) can occur. The ring nitrogen atoms can be converted to N-oxides, a known transformation for pyrimidine systems.[8] The amino group itself can also be oxidized.

-

Potential Degradants : Potential products include This compound N-oxides and other oxidized species. The formation of these impurities can alter the compound's reactivity and introduce toxicological concerns.

Photolytic Degradation

Chlorinated aromatic and heteroaromatic compounds are often susceptible to photodegradation. Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to induce decomposition.

-

Mechanism : The mechanism of photodegradation for chlorinated organics typically involves the homolytic cleavage of the carbon-chlorine bond to form radical species.[9] These highly reactive radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradants.

-

Precaution : To prevent photolysis, the compound must be stored in light-resistant containers.

Thermal Degradation

As indicated by its melting point, this compound decomposes upon heating to 155-160 °C.[3] While stable at recommended storage temperatures, prolonged exposure to elevated temperatures, even below the decomposition point, can accelerate other degradation pathways like hydrolysis and oxidation.

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling Conditions

A multi-faceted approach is required to preserve the integrity of this compound, focusing on strict control of temperature, moisture, light, and atmospheric conditions.

Summary of Storage Recommendations

| Parameter | Condition | Rationale & Causality | Source(s) |

| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Minimizes thermal energy, slowing the rate of all potential degradation reactions (hydrolysis, oxidation). | [2][3] |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Displaces atmospheric oxygen and moisture, directly preventing oxidative degradation and hydrolysis. | [4][5] |

| Light | Amber or Opaque Container | Blocks UV and visible light, preventing the initiation of photolytic degradation pathways. | [2] |

| Container | Tightly Sealed | Prevents the ingress of atmospheric moisture and oxygen, which are key drivers of degradation. | [2] |

| Incompatibilities | Strong Oxidizing Agents, Water/Moisture | Reacts directly with the compound, leading to rapid decomposition. | [4][5] |

Workflow for Optimal Handling and Storage

Adherence to a systematic workflow from receipt to final use is crucial for maintaining compound quality.

Sources

- 1. 2-Amino-4-chloropyrimidine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 2-氨基-4-氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Chloropyrimidine CAS#: 17180-93-7 [m.chemicalbook.com]

- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 6. Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4-aminopyrimidine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-aminopyrimidine

This guide provides a detailed exploration of the spectroscopic profile of this compound (CAS No: 3993-78-0), a key heterocyclic intermediate in pharmaceutical and materials science research.[1] We will delve into the practical and theoretical aspects of its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus extends beyond raw data to encompass the causal reasoning behind experimental design and data interpretation, ensuring a robust and validated understanding of the molecule's structure and properties.

Molecular Overview and Structural Rationale

This compound, with the molecular formula C₄H₄ClN₃ and a molecular weight of approximately 129.55 g/mol , is a substituted pyrimidine ring.[2] The pyrimidine core is fundamental to numerous biological molecules, and its derivatives are a cornerstone in drug discovery.[3][4] Understanding the precise placement and electronic influence of the chloro and amino substituents is critical for predicting its reactivity and biological activity. Spectroscopic analysis provides the definitive confirmation of this structure.

The structural arrangement—a primary amine at position 4 and a chloro group at position 2—creates a distinct electronic environment that is directly interrogated by the spectroscopic techniques discussed herein.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For heterocyclic systems like this compound, NMR provides unambiguous information about the substitution pattern and electronic nature of the ring.[5][6]

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum is anticipated to be relatively simple, showing distinct signals for the two aromatic protons and the amine protons. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the substituents.

Expertise & Experience: The choice of a deuterated solvent like DMSO-d₆ is deliberate. Its ability to engage in hydrogen bonding with the amine protons slows down their exchange rate, often resulting in sharper, more observable N-H signals compared to a less interactive solvent like CDCl₃.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-6 | ~8.1 - 8.3 | Doublet (d) | ~5.5 - 6.0 | Deshielded by the adjacent ring nitrogen (N1). Coupled to H-5. |

| H-5 | ~6.6 - 6.8 | Doublet (d) | ~5.5 - 6.0 | Shielded by the electron-donating amino group at C4. Coupled to H-6. |

| NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) | N/A | Chemical shift is variable and depends on concentration and temperature. Broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum provides insight into the carbon backbone. The chemical shifts are highly sensitive to the electronic effects of the attached substituents (Cl and NH₂) and the ring nitrogens.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | ~158 - 162 | Attached to an electronegative chlorine and two nitrogens. |

| C-4 | ~162 - 166 | Attached to the amino group and two nitrogens, significantly influenced by their electronic effects. |

| C-6 | ~155 - 159 | Deshielded by the adjacent ring nitrogen (N1). |

| C-5 | ~105 - 110 | Shielded by the electron-donating effect of the C4-amino group. |

Experimental Protocol for NMR Data Acquisition

Trustworthiness: This protocol incorporates system suitability checks and standardized parameters to ensure data is reproducible and of high quality.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquisition time: ~3 seconds.

-

Pulse width: Calibrated 90° pulse.

-

Relaxation delay: 5 seconds (to allow for full relaxation of protons, ensuring quantitative integrity).

-

Number of scans: 16 (increase for dilute samples).

-

-

¹³C NMR:

-

Set the spectral width to cover a range of 0-180 ppm.

-

Use a proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to singlets.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] For this compound, IR is particularly useful for confirming the presence of the primary amine (N-H) and the aromatic C-Cl bond.

Data Interpretation:

-

N-H Stretching: Primary amines characteristically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[8]

-

N-H Bending: An N-H "scissor" bending vibration is expected in the 1650-1580 cm⁻¹ region.[8]

-

Aromatic Ring Stretching: C=C and C=N stretching vibrations within the pyrimidine ring typically appear in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretch is expected in the fingerprint region, typically around 800-600 cm⁻¹.

Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

|---|---|---|---|

| N-H | ~3450 and ~3350 | Medium, Sharp | Asymmetric & Symmetric Stretch |

| N-H | ~1640 | Medium-Strong | Scissor Bending |

| C=N, C=C | ~1580, ~1550 | Strong | Ring Stretching |

| C-N | ~1340 | Medium | Aromatic Amine Stretch |

| C-Cl | ~780 | Medium-Strong | Stretch |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

Expertise & Experience: The ATR technique is chosen for its simplicity and minimal sample preparation, making it ideal for rapid analysis of solid samples.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structure.[3] The fragmentation of pyrimidines is often dictated by the substituents on the ring.[9][10]

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z Value | Predicted Identity | Rationale |

|---|---|---|

| 129/131 | [M]⁺˙ (Molecular Ion) | The presence of two peaks in a ~3:1 ratio is the characteristic isotopic signature of a single chlorine atom. This is a definitive piece of evidence. |

| 102/104 | [M - HCN]⁺˙ | A common fragmentation pathway for pyrimidine rings is the loss of hydrogen cyanide. |

| 94 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 67 | [C₃H₃N₂]⁺ | Further fragmentation of the ring after initial losses. |

Fragmentation Pathway Visualization

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition

Trustworthiness: This protocol specifies standard conditions for EI-MS, which are widely accepted for generating reproducible fragmentation patterns for small molecules.[3]

-

Sample Introduction:

-

Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a Gas Chromatograph (GC-MS) if sample volatility and purity allow.

-

-

Ionization:

-

Utilize Electron Ionization (EI) as the ionization method.

-

Set the electron energy to a standard value of 70 eV. This energy level is sufficient to cause reproducible fragmentation and is standard across most libraries for comparison.[3]

-

-

Mass Analysis:

-

Set the ion source temperature to approximately 200°C.[3]

-

Scan a mass range appropriate for the compound, for example, m/z 40-200.

-

A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙) and confirm the isotopic pattern for chlorine.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for structural confirmation. The predicted data, rooted in established spectroscopic principles for heterocyclic compounds, serves as a reliable benchmark for researchers. By following the detailed experimental protocols, scientists can generate high-quality, reproducible data essential for advancing research and development in the pharmaceutical and chemical industries.

References

- Benchchem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Unknown. Mass spectral fragmentation modes of pyrimidine derivatives.

- Unknown. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds.

- Canadian Science Publishing. The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives.

- ACS Publications. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.

- Unknown. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.

- Chemsrc. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0.

- ChemicalBook. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum.

- NIH PubChem. 2-Amino-4-chloropyrimidine | C4H4ClN3 | CID 223332.

- Unknown. INFRARED SPECTROSCOPY (IR).

- Sigma-Aldrich. 2-Amino-4-chloropyrimidine 97 3993-78-0.

- Unknown. IR Spectroscopy Tutorial: Amines.

- Specac Ltd. Interpreting Infrared Spectra.

- MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.

- NIH PubChem. 2-Amino-4-chloropyrimidine | C4H4ClN3 | CID 223332.

Sources

- 1. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0 | Chemsrc [chemsrc.com]

- 2. 2-Amino-4-chloropyrimidine | C4H4ClN3 | CID 223332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. article.sapub.org [article.sapub.org]

- 10. sphinxsai.com [sphinxsai.com]

A Guide to the Synthesis of 2-Chloro-4-aminopyrimidine: Mechanism, Protocol, and Field-Proven Insights

This document provides an in-depth technical guide for the synthesis of 2-chloro-4-aminopyrimidine from isocytosine, a critical transformation for producing a versatile intermediate in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, and this compound serves as a key building block for introducing further molecular complexity. This guide moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical safety considerations necessary for a successful and safe synthesis.

Core Principles: The Chemistry of Transformation

The conversion of isocytosine to this compound is fundamentally a chlorination reaction, replacing a hydroxyl group with a chlorine atom. However, the nuances of the starting material's structure and the choice of reagent are what dictate the success of the procedure.

The Tautomeric Nature of Isocytosine

Isocytosine (2-aminopyrimidin-4(1H)-one) does not exist as a single static structure. It is in a dynamic equilibrium between its lactam (keto) and lactim (enol) tautomeric forms. In solution, both the amino-oxo and the amino-hydroxy forms are present[1][2][3]. The reactive species for this chlorination is the amino-hydroxy tautomer (2-amino-4-hydroxypyrimidine), as the hydroxyl group is susceptible to conversion into a better leaving group.

Rationale for Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation for several key reasons:

-

Dehydrative Chlorination: It is a powerful dehydrating and chlorinating agent, ideal for converting hydroxyl groups on heterocyclic rings into chlorides.

-

Dual Role: In many preparations, an excess of POCl₃ is used, allowing it to function as both the reactant and the reaction solvent, obviating the need for additional solvents that might interfere with the reaction.[4]

-

Driving Equilibrium: The reaction of POCl₃ with the hydroxyl group is effectively irreversible, which, according to Le Châtelier's principle, drives the tautomeric equilibrium of isocytosine toward the reactive amino-hydroxy form, ensuring the reaction proceeds to completion.

Reaction Mechanism

The chlorination does not proceed by direct displacement of the -OH group. Instead, it follows a well-established two-stage mechanism for the chlorination of hydroxypyrimidines.[5][6]

-

Phosphorylation: The oxygen atom of the isocytosine's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive dichlorophosphate ester intermediate and releases a molecule of hydrogen chloride (HCl). This step converts the poorly-leaving hydroxyl group into an excellent phosphonate leaving group.

-

Nucleophilic Substitution: A chloride ion (Cl⁻), present in the reaction mixture from POCl₃ itself or the generated HCl, then acts as a nucleophile. It attacks the C4 position of the pyrimidine ring, leading to the displacement of the dichlorophosphate group and formation of the final this compound product.

The overall mechanism is visualized in the diagram below.

Sources

- 1. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4-chloropyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4-aminopyrimidine synthesis from 2,4-dichloropyrimidine

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-aminopyrimidine from 2,4-dichloropyrimidine

Introduction

Substituted pyrimidines are fundamental heterocyclic motifs that form the structural core of numerous pharmacologically active compounds, including antibiotics, enzyme inhibitors, and anticancer agents.[1][2] Among the vast array of pyrimidine derivatives, this compound stands out as a critical building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive chlorine atom at the C2 position and a nucleophilic amino group at C4, allows for sequential and site-selective functionalization, making it an invaluable intermediate for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of a robust and widely utilized method for synthesizing this compound: the regioselective amination of 2,4-dichloropyrimidine. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss critical safety considerations, and outline methods for product characterization, offering researchers and drug development professionals a complete resource for producing this key synthetic intermediate.

Reaction Mechanism: The Principles of Regioselective SNAr

The synthesis of this compound from 2,4-dichloropyrimidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4][5] The pyrimidine ring is an electron-deficient heterocycle, and the presence of two electronegative chlorine atoms further depletes the ring of electron density, making it highly susceptible to attack by nucleophiles like ammonia.[3][6]

A crucial aspect of this synthesis is its high regioselectivity. The substitution reaction overwhelmingly favors the C4 position over the C2 position.[6][7][8] This preference can be explained by examining the stability of the intermediate formed during the reaction, known as a Meisenheimer complex.

-

Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (ammonia) on one of the carbon atoms bearing a chlorine atom.

-

Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate (a carbanion). When the attack occurs at the C4 position, the negative charge is effectively delocalized over the ring and, most importantly, onto the N1 nitrogen atom. This delocalization onto a nitrogen atom is more stabilizing than delocalization onto only carbon atoms, which occurs when the attack is at the C2 position.

-

Elimination and Aromaticity Restoration: The intermediate then collapses, ejecting a chloride ion as the leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product.

The greater stability of the Meisenheimer complex formed via C4 attack is the kinetic and thermodynamic driving force for the observed regioselectivity.[3][9]

Caption: SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust method for the synthesis of this compound, adapted from established procedures.[1] It is designed to be self-validating through clear checkpoints and expected outcomes.

Materials and Equipment

-

Reagents:

-

2,4-Dichloropyrimidine (C₄H₂Cl₂N₂)

-

Aqueous Ammonia (NH₄OH, 28-30%)

-

Ethanol (C₂H₅OH)

-

Deionized Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Petroleum Ether

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

TLC plates (silica gel) and developing chamber

-

Step-by-Step Procedure

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2,4-dichloropyrimidine.

-

Addition of Ammonia: Add aqueous ammonia to the flask. The reaction is typically carried out using an excess of ammonia to serve as both the nucleophile and the base to neutralize the HCl byproduct.

-

Reaction Execution: Stir the mixture vigorously and heat to reflux. Maintain the reflux for 3-5 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the 2,4-dichloropyrimidine spot and the appearance of a new, more polar product spot indicates reaction progression.[1][10]

-

Isolation of Crude Product: After completion (as determined by TLC), cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product sequentially with generous amounts of cold water and then cold ethanol to remove unreacted starting materials and inorganic salts.[1]

-

Purification by Recrystallization: Dry the crude solid. For higher purity, recrystallize the product from a suitable solvent system, such as a mixture of dichloromethane and petroleum ether.[1] Dissolve the crude product in a minimal amount of hot dichloromethane and slowly add petroleum ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Filter the purified crystals, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain this compound as a white solid.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for this synthesis, providing a benchmark for laboratory execution.

| Parameter | Value | Source(s) |

| Starting Material | 2,4-Dichloropyrimidine | [1] |

| Reagent | Aqueous Ammonia | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 3-5 hours | [1] |

| Typical Yield | 80-85% | [1] |

| Appearance | White solid | [1] |

| Melting Point (Reported) | 155-159 °C | [1] |

Product Characterization and Analysis

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure. The 1H NMR spectrum should show distinct signals for the amino protons and the two aromatic protons on the pyrimidine ring, with characteristic chemical shifts and coupling constants.[10][11]

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, particularly the N-H stretches of the primary amine.[11]

-

Melting Point Analysis: A sharp melting point within the expected range (e.g., 155-159 °C) is a strong indicator of high purity.[1]

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system confirms the purity of the final product.

Safety and Handling Precautions

Adherence to strict safety protocols is paramount when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[12][13]

-

Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of volatile or hazardous materials.[7]

-

Reagent Hazards:

-

2,4-Dichloropyrimidine: Classified as an irritant. Avoid contact with skin, eyes, and mucous membranes. Prevent inhalation of its dust.[7]

-

Aqueous Ammonia: Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Handle with extreme care.

-

-

Safe Practices:

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local environmental regulations. Do not pour chemical waste down the drain.

Conclusion

The regioselective amination of 2,4-dichloropyrimidine is an efficient, reliable, and scalable method for the synthesis of this compound. A thorough understanding of the underlying SNAr mechanism explains the high C4 selectivity, which is a cornerstone of this transformation's utility. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can consistently produce high-purity material. This guide serves as a comprehensive resource, empowering scientists in the pharmaceutical and chemical industries to effectively synthesize this crucial intermediate for the advancement of drug discovery and development programs.

References

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (2022-10-19). (URL: [Link])

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL: [Link])

-

2-Chloropyrimidine - Organic Syntheses Procedure. (URL: [Link])

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (URL: [Link])

-

Synthesis of 4-amino-2,4-dichloropyrimidine - PrepChem.com. (URL: [Link])

-

Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (URL: [Link])

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. (URL: [Link])

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives - Arabian Journal of Chemistry. (2022-10-19). (URL: [Link])

- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P

-

Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control. (2015-05-01). (URL: [Link])

-

2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry - Studylib. (URL: [Link]...)

- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google P

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). (URL: [Link])

-

SAFETY DATA SHEET - CDMS.net. (URL: [Link])

-

Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

-

Safety Guide for Herbicide Handlers | PDF | Waste | Personal Protective Equipment - Scribd. (URL: [Link])

-

WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE - WIPO Patentscope. (URL: [Link])

-

NIOSH Pocket Guide to Chemical Hazards - 2,4-D - CDC. (URL: [Link])

-

2,4-Dichloropyrimidine - ResearchGate. (URL: [Link])

-

Using Pesticides Safely and Correctly. (URL: [Link])

- CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google P

-

(PDF) 2-Chloropyrimidin-4-amine - ResearchGate. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. studylib.net [studylib.net]

- 8. Page loading... [wap.guidechem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. arabjchem.org [arabjchem.org]

- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdms.net [cdms.net]

- 13. Using Pesticides Safely and Correctly – Pesticide Environmental Stewardship [pesticidestewardship.org]

Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-4-aminopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are integral components of DNA and RNA.[1][2] This inherent biocompatibility and structural role in living systems have made pyrimidine and its derivatives a fertile ground for medicinal chemists.[3] The pyrimidine ring's capacity to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Consequently, pyrimidine-based compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[4][5][6] Marketed drugs such as 5-fluorouracil (anticancer), zidovudine (anti-HIV), and sulfadiazine (antibacterial) underscore the therapeutic success of this privileged scaffold.[1][2]

This guide focuses specifically on the derivatives of this compound, a versatile intermediate that allows for structural diversification at key positions. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, with a particular emphasis on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. This document is intended to serve as a technical resource, providing not only a comprehensive overview of the field but also detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves nucleophilic substitution reactions where the chlorine atom at the C4 position is displaced by various amines, while the C2 position can also be modified. A common starting material is 2,4-dichloropyrimidine.

A general synthetic approach involves the reaction of 2,4-dichloropyrimidine with a substituted aniline or other amine in a suitable solvent like 2-propanol at room temperature. This selectively substitutes the more reactive chlorine at the C4 position. Further modifications can then be carried out at the C2 position. Microwave-assisted synthesis has also been reported as an efficient method for generating these derivatives, often leading to higher yields and shorter reaction times.[7] For instance, reacting 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine under solvent-free conditions at elevated temperatures is an effective method.[8]

Below is a generalized synthetic scheme and a representative experimental protocol.

General Synthetic Pathway

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Microwave-Assisted Synthesis[8]

-

To a reaction vial, add 2,4-dichloro-6-aminopyrimidine (1 mmol) and the desired substituted amine (2 mmol).

-

Add triethylamine (200 µL) to the stirred reaction mixture.

-

Seal the vial and perform the reaction in a microwave reactor at 120-140°C for 15-30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Part 2: Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[7] Their mechanisms of action are often multifaceted, involving the inhibition of crucial cellular processes like cell division and signal transduction.[9]

Mechanism of Action: Tubulin Polymerization and Kinase Inhibition

A key mechanism through which some of these derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[10] Microtubules, polymers of tubulin, are critical components of the cytoskeleton and the mitotic spindle, playing an essential role in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[10]